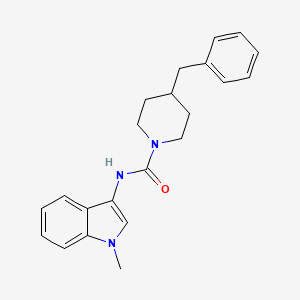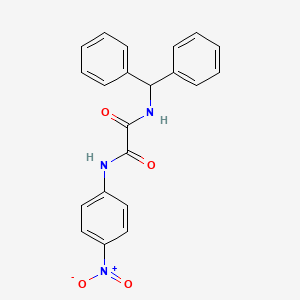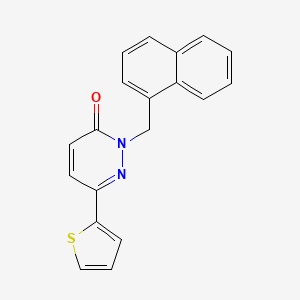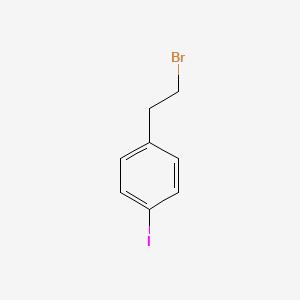
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide
説明
The compound “4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide” is a derivative of indole, which is a heterocyclic compound . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .
Synthesis Analysis
The synthesis of indole derivatives involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .作用機序
The exact mechanism by which 4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide protects neurons is not fully understood. However, it has been shown to increase the production of nicotinamide adenine dinucleotide (NAD), a molecule that plays a critical role in cellular metabolism and energy production. NAD has also been shown to have neuroprotective properties, suggesting that the increase in NAD production may be responsible for the protective effects of this compound.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the production of new neurons in the hippocampus, a process known as neurogenesis. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.
実験室実験の利点と制限
One advantage of 4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide is its ability to protect neurons from degeneration in animal models of neurodegenerative diseases. This makes it a valuable tool for studying the underlying mechanisms of these diseases and for developing potential therapies. However, one limitation of this compound is its relatively low potency, which may limit its efficacy as a therapeutic agent.
将来の方向性
There are several future directions for research on 4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide. One area of interest is the development of more potent analogs of this compound that may have greater therapeutic potential. Another area of interest is the investigation of the molecular mechanisms by which this compound protects neurons, which may reveal new targets for therapeutic intervention. Finally, clinical trials will be needed to determine the safety and efficacy of this compound in humans.
科学的研究の応用
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide has been extensively studied in animal models of neurodegenerative diseases, where it has been shown to improve cognitive function and protect neurons from degeneration. In a mouse model of Alzheimer's disease, this compound was able to prevent the loss of neurons in the hippocampus, a brain region important for memory and learning. In a mouse model of Parkinson's disease, this compound was able to protect dopaminergic neurons, which are typically lost in this disease. These findings suggest that this compound may have therapeutic potential for these diseases.
特性
IUPAC Name |
4-benzyl-N-(1-methylindol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-24-16-20(19-9-5-6-10-21(19)24)23-22(26)25-13-11-18(12-14-25)15-17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFNAEFYTODQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B3299254.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3299266.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B3299276.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3299280.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3299282.png)
![4-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3299286.png)
![(E)-3-(4-nitrophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B3299291.png)

![3-[10-Ethoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B3299315.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B3299326.png)

![6-(1,3-Benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3299335.png)

